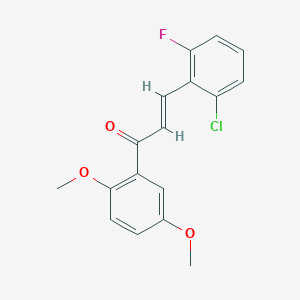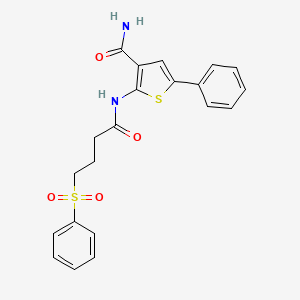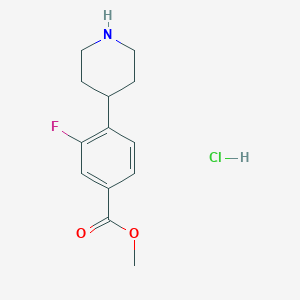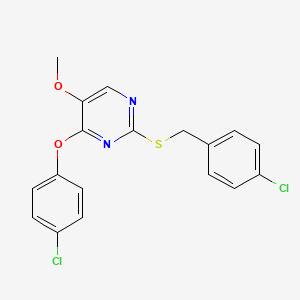
(E)-3-(2-chloro-6-fluorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-chloro-6-fluorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one, also known as CFP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. CFP is a member of the chalcone family of compounds, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
Photophysical and Spectroscopic Properties
Molecular Structure Analysis and Hyperpolarizability : A study by Najiya et al. (2014) investigated a compound structurally similar to (E)-3-(2-chloro-6-fluorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one. They focused on its molecular structure, FT-IR spectrum, and hyperpolarizability. It was found that the molecule's stability arises from hyper-conjugative interactions and charge delocalization, and it demonstrated significant nonlinear optical (NLO) properties (Najiya et al., 2014).
Photophysical Investigation : Asiri et al. (2017) explored the photophysical properties of a compound with a similar structure. Their study revealed insights into the solvatochromic properties, including extinction coefficient, oscillator strength, transition dipole moment, and fluorescence quantum yield. The compound showed significant changes in absorption and emission maxima with solvent polarity (Asiri et al., 2017).
Synthesis and Characterization
- Synthesis and NLO Properties of Chalcone Derivatives : Research by Kwong et al. (2017) on chalcone derivatives, closely related to the compound , examined their crystal structure and NLO properties. The study highlighted how the arrangement of donor and acceptor groups in the molecules influences their nonlinear refraction and absorption, making them potential candidates for NLO device applications (Kwong et al., 2017).
Potential Applications
Fluorescent Molecular Probes : Diwu et al. (1997) investigated diphenyloxazoles with a dimethylamino group and a sulfonyl group, which are structurally similar to the queried compound. These compounds exhibited strong solvent-dependent fluorescence, suggesting their potential as molecular probes for studying various biological events (Diwu et al., 1997).
Nonlinear Optical Studies of Halogenated Chalcones : The research on halogenated chalcones with properties similar to the queried compound demonstrated significant third-order nonlinear optical properties. This study, focusing on the structure-property relationship, suggests potential applications in developing NLO devices (Structure–property relation and third-order nonlinear optical studies of two new halogenated chalcones, 2017).
Propriétés
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFO3/c1-21-11-6-9-17(22-2)13(10-11)16(20)8-7-12-14(18)4-3-5-15(12)19/h3-10H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNTVESZGDBHLH-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(p-tolyl)urea](/img/structure/B2823202.png)
![N-methoxy-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2823203.png)
![N~4~-(3,4-dimethylphenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2823204.png)
![(3As,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2823207.png)

![6-chloro-N-[(4-methoxyphenyl)methyl]-5-methyl-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide](/img/structure/B2823211.png)
![N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2823212.png)
![N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-3-methoxybenzamide](/img/structure/B2823213.png)


![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2823217.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2823218.png)